4-Methyl-1,3-dioxan-2-one

Catalog No.
S1911776
CAS No.
17361-58-9
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,3-dioxan-2-one

CAS Number

17361-58-9

Product Name

4-Methyl-1,3-dioxan-2-one

IUPAC Name

4-methyl-1,3-dioxan-2-one

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3

InChI Key

OVDQEUFSGODEBT-UHFFFAOYSA-N

SMILES

CC1CCOC(=O)O1

Canonical SMILES

CC1CCOC(=O)O1

Conformational Transformations

    Scientific Field: Organic Chemistry

    Application Summary: This compound has been studied for its conformational transformations.

Synthesis of Cyclic Carbonates

    Scientific Field: Synthetic Chemistry

    Application Summary: 4-Methyl-1,3-dioxan-2-one has been used in the synthesis of cyclic carbonates.

Solvent in Synthesis

Photo-Aerobic Selenium-π-Acid Multicatalysis

Building Block in Synthesis

Synthesis of Polylactide Polymers

Synthesis of Poly(ester−ether)s

4-Methyl-1,3-dioxan-2-one is a cyclic compound with the molecular formula C5H8O3C_5H_8O_3. It features a six-membered ring structure that includes two oxygen atoms, making it part of the dioxane family. This compound is characterized by its unique chemical properties, which allow it to participate in various

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various derivatives.
  • Nucleophilic Substitution: The presence of the dioxan ring allows for nucleophilic attack at specific positions, facilitating substitution reactions.
  • Ring-opening Reactions: Under certain conditions, the cyclic structure can be opened to yield linear products, which can further react to form larger molecules .

The synthesis of 4-Methyl-1,3-dioxan-2-one typically involves several methods:

  • Carbon Dioxide Fixation: This method utilizes carbon dioxide as a reactant in the presence of suitable catalysts to convert diols into cyclic carbonates like 4-Methyl-1,3-dioxan-2-one. This approach is environmentally friendly and avoids toxic reagents like phosgene .
  • Reactions with Diols: The compound can also be synthesized through reactions involving 1,3-diols and carbonyl compounds under controlled conditions, often using solvents like chloroform and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene .

4-Methyl-1,3-dioxan-2-one has several applications:

  • Polymer Synthesis: Its reactivity allows it to be used as a monomer in the production of aliphatic polycarbonates and polyurethanes, which are valuable in biomedical applications due to their low toxicity and biodegradability .
  • Chemical Intermediates: It serves as an intermediate in synthesizing various organic compounds and pharmaceuticals.

Several compounds share structural similarities with 4-Methyl-1,3-dioxan-2-one. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
1,3-DioxaneC4H8O2C_4H_8O_2Simple dioxane structure without methyl substitution.
5-Methyl-1,3-dioxaneC5H10O2C_5H_{10}O_2Contains a methyl group at the fifth position; different reactivity profile.
5-Ethyl-1,3-dioxaneC6H12O2C_6H_{12}O_2Ethyl substitution alters physical properties significantly.

Uniqueness of 4-Methyl-1,3-dioxan-2-one

What distinguishes 4-Methyl-1,3-dioxan-2-one from these similar compounds is its specific position of the methyl group within the dioxane ring. This positioning affects its reactivity patterns and potential applications in polymer synthesis and organic chemistry.

XLogP3

1.1

Dates

Modify: 2023-08-16

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